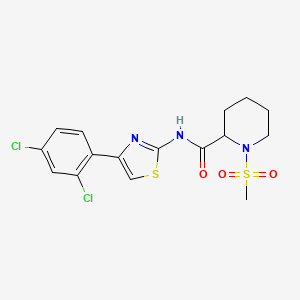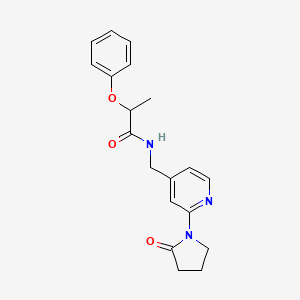![molecular formula C16H12FN5O2S B2841821 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide CAS No. 1211258-17-1](/img/structure/B2841821.png)
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring, a fluorophenyl group, an isoxazole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, can be synthesized via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as single crystal X-ray diffraction , 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as melting point determination, crystallization solvents, and yield calculations .Scientific Research Applications
Synthetic Methodologies
Innovative synthetic approaches, such as microwave-assisted synthesis, have been applied to generate compounds with structures related to N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide. These methods enable the efficient production of compounds with potential biological activities, including antimicrobial, antilipase, and antiurease effects (Başoğlu et al., 2013). Another example includes the photolysis-driven synthesis of thiazole-5-carboxylate esters, illustrating versatile strategies for constructing complex molecules (Fong et al., 2004).
Antimicrobial Activity
Thiazole derivatives, including those incorporating elements of the target compound's structure, have been synthesized and evaluated for their antimicrobial properties. For example, 1,2,4-triazolo[3,4-b]thiazoles have shown significant antimicrobial activity against various bacterial and fungal strains, highlighting the therapeutic potential of such compounds in treating infectious diseases (Bhat & Holla, 2004).
Anticancer Applications
The synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has been explored for their potential as anticancer agents. These compounds, through facile synthetic methods, have been evaluated for their efficacy against cancer cell lines, such as Hepatocellular carcinoma (HepG-2), with some showing promising results (Gomha et al., 2017). This suggests that modifications to the core structure, similar to that of this compound, could lead to effective anticancer therapies.
Safety and Hazards
properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S/c17-11-3-1-2-10(8-11)14-20-16-22(21-14)12(9-25-16)4-6-18-15(23)13-5-7-19-24-13/h1-3,5,7-9H,4,6H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXLIPQTREXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2841743.png)
![1-Methylpyrazolo[3,4-b]pyridine](/img/structure/B2841744.png)
![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2841745.png)


![N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2841750.png)

![N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2841754.png)


